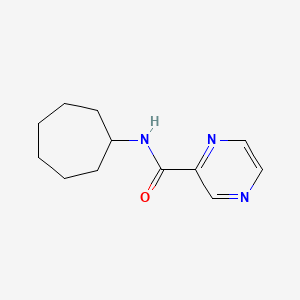

N-cycloheptylpyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-cycloheptylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(11-9-13-7-8-14-11)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBBBIIFMZCNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptylpyrazine-2-carboxamide typically involves the amidation of pyrazine-2-carboxylic acid with cycloheptylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Common reagents used in this synthesis include thionyl chloride for the activation of the carboxylic acid group, followed by the addition of cycloheptylamine .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, allowing for precise control over reaction conditions and improved yields. Automation and the use of advanced control systems, such as those involving Raspberry Pi computers, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The pyrazine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrazine compounds .

Scientific Research Applications

Antimycobacterial Activity

One of the primary applications of N-cycloheptylpyrazine-2-carboxamide is its potential as an antituberculosis agent. Research has shown that derivatives of pyrazine-2-carboxamide exhibit significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). In particular, studies involving molecular docking have indicated that these compounds can inhibit key enzymes involved in mycolic acid biosynthesis, such as CmaA2, which is crucial for the survival of M. tuberculosis .

Case Study: Synthesis and Evaluation

A study synthesized various pyrazine-2-carboxamide derivatives, including this compound, and evaluated their antimycobacterial properties. The results demonstrated that certain derivatives inhibited M. tuberculosis at concentrations as low as 32 μg/ml, showcasing their potential as effective therapeutic agents .

Antibacterial Properties

This compound has also been investigated for its antibacterial properties against various bacterial strains. Research has indicated that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | Staphylococcus aureus | 7.81 μM |

| 1b | Escherichia coli | 15.62 μM |

| 1c | Staphylococcus epidermidis | 15.62 μM |

This table summarizes findings from studies where various derivatives were tested against common pathogenic bacteria, demonstrating their potential utility in treating bacterial infections .

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties as well. Some studies have indicated that certain pyrazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: In Vitro Antitumor Activity

In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of cell cycle arrest and apoptosis via mitochondrial pathways .

Molecular Docking Studies

Molecular docking studies play a crucial role in understanding the binding interactions between this compound and biological targets. These computational approaches help predict how well the compound can bind to specific enzymes or receptors involved in disease processes.

Insights from Molecular Docking

Recent molecular docking studies have illustrated favorable interactions between this compound and various targets, suggesting its potential as a lead compound for further development . The binding affinities observed are comparable to known inhibitors, indicating its promise in drug design.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been extensively studied to optimize its biological activity. Modifications to the cycloheptyl group or variations in the pyrazine ring have been explored to enhance potency against specific pathogens or cancer cells.

Key Findings in SAR

Research indicates that substituents on the pyrazine ring significantly influence antimicrobial activity and cytotoxicity profiles. For instance, introducing different alkyl or aryl groups can enhance inhibitory effects against M. tuberculosis while reducing cytotoxicity toward human cells .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Yields vary significantly based on substituent complexity. For example, 5-chloro-N-phenyl derivatives achieve up to 89% yield due to straightforward substitution , while sterically hindered or electron-deficient groups (e.g., 2-nitrophenyl) reduce yields .

Physicochemical and Spectroscopic Properties

13C-NMR Data Comparison (from ):

| Compound (CDCl3, δ ppm) | -CH3 | -CH2 | ArCH | ArC | C=O |

|---|---|---|---|---|---|

| N-Cycloheptylpyrazine-2-carboxamide (1b) | 14.2 | 24.1 | 142.5 | 144.9 | 161.6 |

| N-(4-Ethylphenyl)pyrazine-2-carboxamide (1a) | 15.8 | 28.5 | 120.0 | 134.9 | 160.6 |

| N-Octylpyrazine-2-carboxamide (1c) | 22.7 | 28.1 | 142.6 | 144.7 | 162.9 |

Analysis :

- The C=O carbonyl signal shifts slightly (160.6–162.9 ppm), reflecting electronic effects of substituents. The cycloheptyl group (1b) shows a moderate deshielding effect compared to the ethylphenyl analog (1a).

- Aromatic signals : The cycloheptyl derivative (1b) exhibits upfield shifts for ArCH (142.5 ppm) compared to 1a (120.0 ppm), suggesting reduced electron withdrawal from the pyrazine ring .

SAR Insights :

- Electron-Withdrawing Groups : Chlorine at position 5 (e.g., 5-chloro derivatives) improves antimycobacterial potency by increasing electrophilicity .

- Heteroaromatic Substituents : Thiazolyl or nitrophenyl groups may introduce steric hindrance, reducing binding efficiency in some cases .

Molecular Docking and Computational Insights

- Pyrazine carboxamides interact with mycobacterial enzyme active sites (e.g., enoyl-ACP reductase) via hydrogen bonding (C=O and NH groups) and π-π stacking (aromatic rings) .

- The cycloheptyl group’s flexibility may allow better accommodation in hydrophobic enzyme pockets compared to rigid substituents .

Q & A

Q. What are the standard synthetic routes for N-cycloheptylpyrazine-2-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with cycloheptylamine. A two-step protocol is common:

Activation of the carboxylic acid : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF, DCM) to generate an active intermediate (e.g., acyl chloride or mixed anhydride) .

Amide bond formation : React the activated intermediate with cycloheptylamine under basic conditions (e.g., triethylamine or DIEA) to yield the carboxamide .

Optimization strategies :

- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction rates.

- Catalyst use : Additives like DMAP improve coupling efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

Methodological Answer: A multi-analytical approach is recommended:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of cycloheptyl protons (δ 1.2–2.1 ppm) and pyrazine aromatic signals (δ 8.3–8.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. What factors influence the yield and selectivity of this compound in multi-step syntheses?

Methodological Answer: Key factors include:

- Steric hindrance : The bulky cycloheptyl group may slow amide bond formation; using excess amine (1.5–2 eq) improves conversion .

- Protecting groups : Temporary protection of reactive sites (e.g., Boc for amines) prevents undesired side reactions .

- Workup protocols : Liquid-liquid extraction (e.g., DCM/water) and column chromatography (silica gel, eluent: DCM/MeOH 95:5) isolate the product efficiently .

Q. How can computational methods predict the bioactivity of this compound against specific biological targets?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., with kinases or GPCRs). The pyrazine carboxamide moiety often engages in hydrogen bonding with active-site residues .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on pyrazine) for target binding .

- MD simulations : Assess stability of ligand-target complexes over time (50–100 ns trajectories) to prioritize experimental validation .

Q. How should researchers address contradictions in reported bioactivity data for structurally similar pyrazine carboxamides?

Methodological Answer: Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound purity : Re-evaluate impurities via LC-MS; >98% purity is critical for reliable IC values .

- Structural analogs : Compare substituent effects (e.g., cycloheptyl vs. cyclohexyl on lipophilicity and target affinity) .

Q. What methodologies are used to assess the stability of this compound under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to stressors (e.g., pH 1–13, 40–60°C, UV light) and monitor degradation via HPLC .

- Metabolic stability : Use liver microsomes (human/rat) to measure half-life () and identify metabolites (e.g., CYP450-mediated oxidation) .

- Solubility assays : Shake-flask method in PBS (pH 7.4) quantifies aqueous solubility, critical for in vivo studies .

Data Analysis & Experimental Design

Q. How can researchers design dose-response studies for this compound in cell-based assays?

Methodological Answer:

- Dose range : Test 5–8 concentrations (e.g., 1 nM–100 μM) to capture full efficacy and toxicity profiles.

- Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., staurosporine for apoptosis) .

- Data normalization : Express results as % inhibition relative to untreated cells, using nonlinear regression (e.g., GraphPad Prism) to calculate EC .

Q. What statistical approaches resolve discrepancies in replicate experiments involving this compound?

Methodological Answer:

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.

- Meta-analysis : Pool data from ≥3 independent experiments; use mixed-effects models to account for batch variability .

- Power analysis : Ensure sample sizes (n ≥ 6) achieve 80% power to detect significant differences (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.